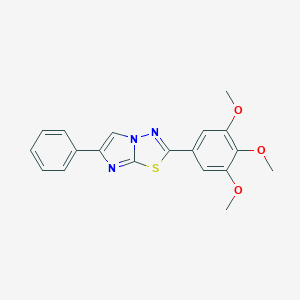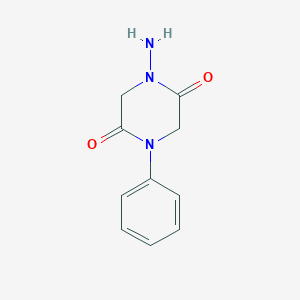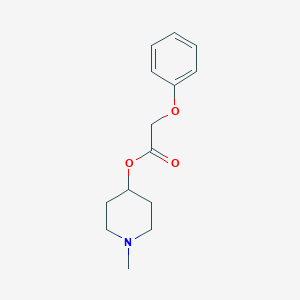
1-Methylpiperidin-4-yl phenoxyacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methylpiperidin-4-yl phenoxyacetate is a chemical compound that has gained significant attention in the field of scientific research. This compound is known for its unique properties and has been extensively studied for its potential applications in various fields.
Mécanisme D'action
The mechanism of action of 1-Methylpiperidin-4-yl phenoxyacetate is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and proteins in the body. This compound has been shown to interact with various cellular targets, including ion channels and receptors, which may contribute to its biological activity.
Effets Biochimiques Et Physiologiques
1-Methylpiperidin-4-yl phenoxyacetate has been shown to have a range of biochemical and physiological effects. In particular, this compound has been found to have potent antibacterial and antifungal activity, making it a promising candidate for the development of new antibiotics. Additionally, this compound has been shown to have analgesic and anti-inflammatory effects, which may make it useful for the treatment of pain and inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 1-Methylpiperidin-4-yl phenoxyacetate in lab experiments is its unique chemical properties, which make it a versatile starting material for the synthesis of various compounds. Additionally, this compound has been extensively studied, and its biological activity is well-characterized. However, one of the main limitations of using this compound in lab experiments is its high cost and the complex synthesis process required to obtain it.
Orientations Futures
There are numerous future directions for research on 1-Methylpiperidin-4-yl phenoxyacetate. One potential area of research is the development of new antibiotics based on this compound, which could help to address the growing problem of antibiotic resistance. Additionally, this compound may have potential applications in the development of new pain medications and anti-inflammatory agents. Finally, further studies are needed to better understand the mechanism of action of this compound and its potential interactions with other cellular targets.
Méthodes De Synthèse
The synthesis of 1-Methylpiperidin-4-yl phenoxyacetate is a complex process that requires advanced knowledge and expertise in the field of chemistry. The most common method for synthesizing this compound involves the reaction of phenoxyacetic acid with 1-methylpiperidine in the presence of a catalyst. The reaction is typically carried out under controlled conditions, and the resulting product is purified using various techniques such as chromatography and recrystallization.
Applications De Recherche Scientifique
1-Methylpiperidin-4-yl phenoxyacetate has numerous potential applications in scientific research. One of the most significant applications of this compound is in the field of medicinal chemistry, where it is used as a starting material for the synthesis of various pharmaceuticals. Additionally, this compound has been studied for its potential use as a ligand in catalysis, as well as for its antibacterial and antifungal properties.
Propriétés
Numéro CAS |
577769-70-1 |
|---|---|
Nom du produit |
1-Methylpiperidin-4-yl phenoxyacetate |
Formule moléculaire |
C14H19NO3 |
Poids moléculaire |
249.3 g/mol |
Nom IUPAC |
(1-methylpiperidin-4-yl) 2-phenoxyacetate |
InChI |
InChI=1S/C14H19NO3/c1-15-9-7-13(8-10-15)18-14(16)11-17-12-5-3-2-4-6-12/h2-6,13H,7-11H2,1H3 |
Clé InChI |
ILFBQXDBMHQARH-UHFFFAOYSA-N |
SMILES |
CN1CCC(CC1)OC(=O)COC2=CC=CC=C2 |
SMILES canonique |
CN1CCC(CC1)OC(=O)COC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



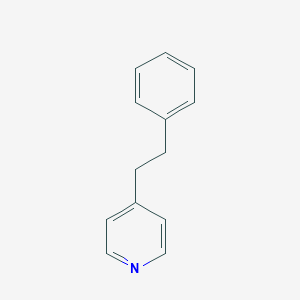
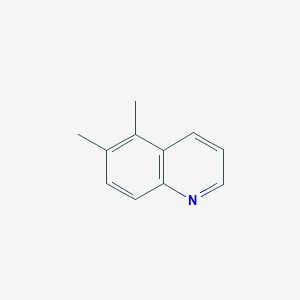
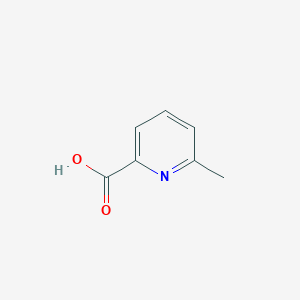


![2-Phenyl-5,6-dihydrobenzo[d]thiazol-7(4H)-one](/img/structure/B184597.png)


![N-(2,4-dimethoxyphenyl)-6-phenylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B184604.png)

